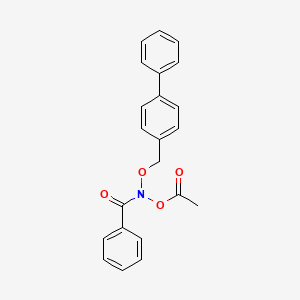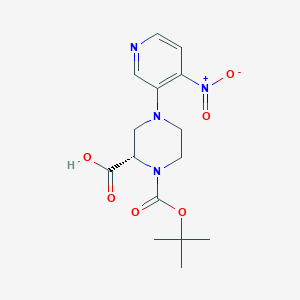
Tris(2-phenoxyethyl) phosphite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2-phenoxyethyl) phosphite: is an organophosphorus compound with the molecular formula C24H27O6P . It is a phosphite ester, characterized by the presence of three 2-phenoxyethyl groups attached to a phosphorus atom. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Tris(2-phenoxyethyl) phosphite can be synthesized through the reaction of phosphorus trichloride with 2-phenoxyethanol. The reaction typically occurs in the presence of a base, such as pyridine, which acts as a catalyst. The general reaction scheme is as follows:
PCl3+3C6H5OCH2CH2OH→P(OCH2CH2OC6H5)3+3HCl
The reaction is carried out under controlled conditions to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions:
Oxidation: Tris(2-phenoxyethyl) phosphite can undergo oxidation reactions to form corresponding phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to produce phosphorous acid and 2-phenoxyethanol.
Substitution: It can participate in substitution reactions where the phenoxyethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Substitution Reagents: Halides, alcohols.
Major Products Formed:
Oxidation: Tris(2-phenoxyethyl) phosphate.
Hydrolysis: Phosphorous acid and 2-phenoxyethanol.
Substitution: Various substituted phosphites depending on the nucleophile used.
科学的研究の応用
Chemistry: Tris(2-phenoxyethyl) phosphite is used as a stabilizer in polymer chemistry to prevent degradation during processing. It acts as an antioxidant, protecting polymers from oxidative damage.
Biology: In biological research, it is used as a reagent for the synthesis of phosphite esters, which are intermediates in the synthesis of various biologically active compounds.
Medicine: While not directly used as a drug, this compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is widely used in the production of flame retardants, plasticizers, and lubricants. Its ability to stabilize polymers makes it valuable in the manufacturing of plastics and other polymer-based materials.
作用機序
The primary mechanism by which tris(2-phenoxyethyl) phosphite exerts its effects is through its antioxidant properties. It decomposes hydroperoxides, which are harmful intermediates formed during the oxidation of polymers. By breaking down these hydroperoxides, it prevents the oxidative degradation of the polymer chains, thereby enhancing the material’s stability and longevity.
類似化合物との比較
Tris(2-chloroethyl) phosphate (TCEP): Used as a flame retardant and plasticizer.
Tris(2-butoxyethyl) phosphate (TBEP): Used as a plasticizer and flame retardant.
Tris(2-ethylhexyl) phosphate (TEHP): Used as a plasticizer and lubricant.
Uniqueness: Tris(2-phenoxyethyl) phosphite is unique due to its phenoxyethyl groups, which provide distinct chemical properties compared to other tris(alkyl) phosphites. Its ability to act as an antioxidant and stabilizer in polymer chemistry sets it apart from other similar compounds, making it particularly valuable in applications requiring enhanced material stability.
特性
CAS番号 |
4486-47-9 |
|---|---|
分子式 |
C24H27O6P |
分子量 |
442.4 g/mol |
IUPAC名 |
tris(2-phenoxyethyl) phosphite |
InChI |
InChI=1S/C24H27O6P/c1-4-10-22(11-5-1)25-16-19-28-31(29-20-17-26-23-12-6-2-7-13-23)30-21-18-27-24-14-8-3-9-15-24/h1-15H,16-21H2 |
InChIキー |
PXFYTECEPODOQX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCCOP(OCCOC2=CC=CC=C2)OCCOC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


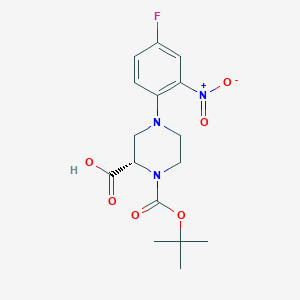
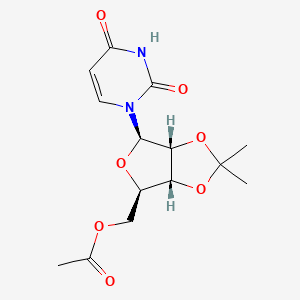

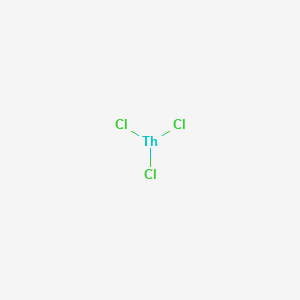




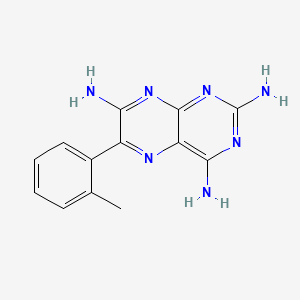


![ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate](/img/structure/B13733931.png)
